molecular formula C30H22N2 B11045913 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole

1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole

Cat. No.: B11045913
M. Wt: 410.5 g/mol
InChI Key: XKQLUGFNZRMEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is known for its unique structure, which includes a fused azepine ring, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which, after several steps, forms the desired azepinoindole

Chemical Reactions Analysis

1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-Methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence various biological activities through its indole moiety .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

3-methyl-2,10,12-triphenyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C30H22N2/c1-32-27-19-11-18-25-29(27)28(30(32)23-16-9-4-10-17-23)24(21-12-5-2-6-13-21)20-26(31-25)22-14-7-3-8-15-22/h2-20H,1H3

InChI Key

XKQLUGFNZRMEHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=C1C4=CC=CC=C4)C(=CC(=N3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.